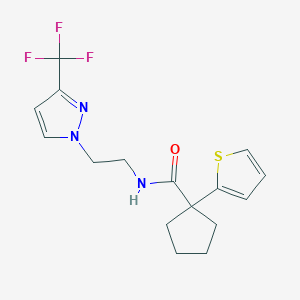

1-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

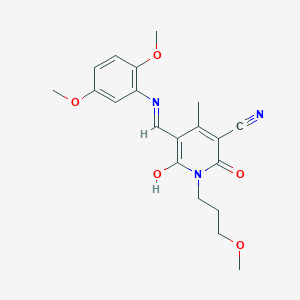

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of several different functional groups. The thiophen-2-yl group would contribute aromaticity to the molecule, while the trifluoromethyl group would add electronegativity. The pyrazol-1-yl group would likely contribute to the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the thiophen-2-yl group might undergo electrophilic aromatic substitution, while the trifluoromethyl group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the various functional groups. For example, the aromatic thiophen-2-yl group might contribute to the compound’s stability and solubility, while the trifluoromethyl group might influence its reactivity .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

F6439-4750: is a thiophene derivative, a class of compounds known for their versatility in organic synthesis. Thiophene derivatives are often used as building blocks for synthesizing various organic molecules, particularly in the development of new pharmaceuticals. They can serve as key intermediates in the synthesis of drugs that target a wide range of diseases, from infectious diseases to cancer .

Material Science

Thiophene-based compounds have been extensively studied for their conductive properties. F6439-4750 could potentially be used in the development of organic semiconductors, which are crucial for creating flexible electronic devices. These materials are also being explored for use in solar cells and light-emitting diodes (LEDs) .

Agricultural Chemistry

In the field of agricultural chemistry, thiophene derivatives like F6439-4750 may be utilized to develop new pesticides or herbicides. Their structural complexity allows for a high degree of specificity in targeting pests, potentially leading to more effective and environmentally friendly agricultural chemicals .

Coordination Chemistry

F6439-4750: could act as a ligand in coordination chemistry, binding to metal ions to form complex structures. These complexes can be used as catalysts in various chemical reactions, including those that are important for industrial processes .

Analytical Chemistry

Due to its unique chemical structure, F6439-4750 might be used as a reagent or a molecular probe in analytical chemistry. It could help in the detection and quantification of other substances, especially in the development of new sensors .

Environmental Science

Thiophene derivatives are being explored for their ability to bind to heavy metals and other pollutantsF6439-4750 could be used in environmental cleanup efforts, such as the removal of toxic substances from water or soil .

Future Directions

properties

IUPAC Name |

1-thiophen-2-yl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3OS/c17-16(18,19)12-5-9-22(21-12)10-8-20-14(23)15(6-1-2-7-15)13-4-3-11-24-13/h3-5,9,11H,1-2,6-8,10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJQAIBOIHANKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2602971.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2602977.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2602978.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2602979.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2602985.png)

![1-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2602986.png)

![1-[4-(Benzyloxy)phenyl]ethanol](/img/structure/B2602990.png)

![(2R,3S,4R,5R,6S)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)